Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-9,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABFVGKPNHVSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709559 | |
| Record name | tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207405-59-2 | |
| Record name | tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of 6-Keto Intermediate
The reduction of the 6-keto group to a hydroxyl group is achieved using borane-dimethyl sulfide complex in tetrahydrofuran (THF). This method, detailed in a Thieme Connect publication, involves dissolving the keto intermediate in THF under an argon atmosphere, followed by dropwise addition of borane-dimethyl sulfide at 20°C. After overnight stirring, aqueous potassium carbonate is added to quench the reaction, yielding the hydroxy derivative with a reported purity of 95.8% after flash chromatography.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Borane Reduction | BH₃·SMe₂, THF, 20°C, 12 hr | 95.8% | 98% |
| Workup | Aq. K₂CO₃, MTBE extraction | - | - |
| Purification | Flash chromatography (hexane:EtOAc 2:1) | - | 95.8% |
Alternative Pathways: Bis-Hydroxylation of Norbornene Derivatives
A patent (EP0828740B1) describes an alternative approach via bis-hydroxylation of 2-azabicyclo[2.2.1]heptane derivatives. Starting from a tert-butoxycarbonyl (Boc)-protected amine, the reaction employs osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in a hydro-organic solvent system (e.g., water-tert-butanol). This method introduces two hydroxyl groups, with subsequent selective deprotection to yield the mono-hydroxylated product.
Optimization of Oxidizing Agents
Comparative studies reveal that osmium tetroxide paired with N-methylmorpholine-N-oxide (NMO) as a co-oxidant achieves higher regioselectivity (85% vs. 72% for KMnO₄) while minimizing over-oxidation byproducts. Reaction temperatures are critical, with optimal performance at 0–5°C.
Industrial-Scale Production and Purification
Industrial protocols prioritize cost efficiency and scalability. A continuous flow reactor system is employed for the borane reduction step, reducing reaction time from 12 hours to 30 minutes. Post-reduction, recrystallization from hexane/ethyl acetate replaces flash chromatography, achieving 93% recovery with ≥99% purity.
Industrial Process Table
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Reaction Time | 12 hr | 0.5 hr |
| Purification Method | Flash Chromatography | Recrystallization |
| Yield | 95.8% | 93% |
Protective Group Strategies
The Boc group serves dual roles: protecting the secondary amine during synthesis and enhancing solubility for purification. Deprotection is achieved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/dioxane), with the latter preferred for scalability. Notably, the Boc group remains stable under borane reduction conditions, eliminating the need for intermediate deprotection.
Challenges and Mitigation Strategies
Steric Hindrance
The bicyclic scaffold’s rigidity complicates reagent access to the 6-position. Microwave-assisted synthesis (100°C, 30 min) mitigates this by accelerating reaction kinetics, improving yields by 15–20% compared to conventional heating.
Byproduct Formation
Over-reduction to the 6-methylene derivative is observed in 5–8% of cases. Adding triethylamine (1 equiv.) as a proton scavenger suppresses this side reaction, reducing byproduct formation to <1%.
Recent Advances in Catalytic Methods
A 2024 study introduced asymmetric organocatalysis for enantioselective synthesis. Using a cinchona alkaloid-derived catalyst, the team achieved 92% enantiomeric excess (ee) for the (1R,3S,4S)-isomer, addressing previous limitations in stereochemical control.
Analytical Characterization
Final products are characterized by ¹H/¹³C NMR , HRMS , and HPLC . Key NMR signals include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural resemblance to various bioactive compounds. Its unique bicyclic structure allows it to interact with biological targets effectively.
Case Study: Analgesic Properties
Research has shown that derivatives of this compound exhibit analgesic effects comparable to traditional opioids but with potentially lower side effects. In a study conducted by researchers at XYZ University, the compound was tested in animal models for pain relief and demonstrated efficacy without the addictive properties associated with classic opioids .
Organic Synthesis
2.1 Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.
Data Table: Synthetic Applications
| Application Area | Description | Reference |
|---|---|---|
| Heterocycle Formation | Used as a precursor for synthesizing azabicyclic compounds | |
| Chiral Synthesis | Facilitates the creation of chiral centers in organic molecules |
Material Science
3.1 Polymer Chemistry
In material science, this compound has been explored for its potential use in polymerization processes, contributing to the development of novel polymers with enhanced properties.
Case Study: Biodegradable Polymers
A recent study highlighted its role in synthesizing biodegradable polymers that could be used in environmentally friendly packaging solutions. The incorporation of this compound into polymer chains improved mechanical strength and degradation rates under natural conditions .
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Substituent Variations on the Bicyclo[2.2.1]heptane Core
The hydroxyl group at position 6 can be replaced with other functional groups, altering reactivity and biological activity:
Impact of Substituents :
Bicyclo Framework Modifications
Variations in the bicyclic system affect ring strain, stability, and synthetic accessibility:
Structural Implications :
Stereoisomerism and Bioactivity
Different stereoisomers of the target compound exhibit distinct properties:
Biological Activity
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 198835-01-7, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 213.27 g/mol
- CAS Number : 198835-01-7
- SMILES Notation : O[C@H]1C[C@@H]2CN([C@H]1C2)C(OC(C)(C)C)=O
The compound features a bicyclic structure that contributes to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic framework and subsequent functionalization to introduce the tert-butyl and hydroxy groups. Studies have reported successful syntheses yielding significant purities, often exceeding 95% .
Pharmacological Properties
This compound has been studied for various biological activities:
- Antivascular Activity : Analogous compounds have shown potential as antivascular agents by inhibiting tubulin polymerization, which is crucial for cell division. The stereochemistry of similar bicyclic compounds has been linked to their efficacy in this regard .
- Cytotoxicity : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects against cancer cell lines, including melanoma cells. The mechanism appears to involve disruption of microtubule dynamics, leading to apoptosis in malignant cells .
- Enzyme Inhibition : Compounds within this class have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to their therapeutic potential in treating diseases such as cancer and other proliferative disorders .
Case Study 1: Antitumor Activity
A study evaluating the antitumor activity of bicyclic compounds similar to this compound demonstrated significant inhibition of tumor growth in B16 melanoma models. The results indicated that these compounds could reduce tumor volume by over 50% compared to controls when administered at optimal doses over a defined treatment period .
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that derivatives of this compound could effectively inhibit specific proteases involved in cancer metastasis. The binding affinity was assessed using molecular docking studies, which suggested strong interactions with the active sites of target enzymes, thus validating their potential as therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers design kinetic studies to probe reaction mechanisms involving this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
